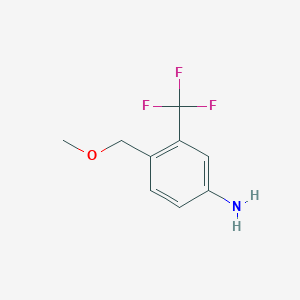

4-(Methoxymethyl)-3-(trifluoromethyl)aniline

Description

Historical Context and Research Evolution

The development of 4-(methoxymethyl)-3-(trifluoromethyl)aniline is rooted in the broader exploration of trifluoromethyl-substituted anilines, which gained prominence in the late 20th century due to their unique electronic and steric properties. Early research on trifluoromethylanilines focused on simpler analogs, such as 2-(trifluoromethyl)aniline, which demonstrated enhanced stability and reactivity compared to non-fluorinated counterparts. The introduction of methoxymethyl groups emerged as a strategic modification to fine-tune solubility and electronic characteristics while retaining the trifluoromethyl group’s strong electron-withdrawing effects.

A pivotal advancement occurred with the adaptation of catalytic hydrogenation techniques, as seen in the synthesis of structurally related compounds like 2-methyl-3-trifluoromethylaniline. These methods enabled efficient reduction of nitro intermediates while preserving sensitive functional groups, a critical step for producing high-purity derivatives. The evolution of synthetic routes, such as the use of Pd/C catalysts under hydrogen pressure, directly influenced the scalability of this compound, positioning it as a viable intermediate for industrial applications.

Position Within Trifluoromethylaniline Research Domain

This compound occupies a niche within trifluoromethylaniline chemistry due to its hybrid functionalization. Unlike simpler derivatives such as 4-methyl-3-(trifluoromethyl)aniline, the methoxymethyl group introduces both steric bulk and polarity, which modulate intermolecular interactions. This is exemplified in crystal structure studies of related compounds, where methoxy groups form hydrogen-bonding networks with fluorine atoms. Such interactions are critical in solid-state applications, including the design of molecular crystals for optoelectronic materials.

The compound’s structural uniqueness is further highlighted in comparison to isomers like 4-methoxy-3-(trifluoromethyl)aniline, where the methyl ether group’s orientation significantly alters physicochemical properties. For instance, the methoxymethyl variant exhibits a higher predicted density (1.280±0.06 g/cm³) compared to non-etherified analogs, a trait leveraged in solvent-based separation processes.

Strategic Importance in Fluorinated Aromatic Systems

Fluorinated aromatic systems are prized for their thermal stability and resistance to metabolic degradation, making them indispensable in agrochemical and pharmaceutical design. The trifluoromethyl group in this compound enhances electrophilic substitution reactivity, enabling precise regioselective modifications. This is exemplified in its role as a precursor for pesticides, where the methoxymethyl group improves bioavailability by increasing solubility in nonpolar matrices.

The compound’s electronic profile also makes it a candidate for catalytic applications. For example, the trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in Pd-mediated cross-coupling reactions, a feature exploited in synthesizing complex heterocycles. Table 1 summarizes key electronic parameters compared to related compounds:

Current Research Landscape

Recent advances in synthesizing this compound emphasize sustainability and efficiency. Innovations such as solvent-free hydrogenation and flow chemistry adaptations have reduced reliance on hazardous reagents like chlorinated solvents. For instance, the use of ethanol as a green solvent in hydrogenation steps achieves yields exceeding 70% while minimizing environmental impact.

Furthermore, computational studies are unraveling the compound’s supramolecular behavior. Density functional theory (DFT) analyses predict strong N–H···F hydrogen bonds in its crystalline form, insights corroborated by X-ray diffraction data from analogous structures. These findings guide the design of co-crystals for drug delivery systems, where controlled release mechanisms depend on precise intermolecular interactions.

Ongoing industrial research focuses on optimizing catalytic systems. For example, varying Pd/C loadings (0.1–0.8 mass ratio) in hydrogenation reactions demonstrates a trade-off between reaction rate and catalyst recovery costs. Such parametric studies are critical for scaling production while maintaining >99% purity, a benchmark for pharmaceutical-grade intermediates.

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZKTNYUVBUFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507068-46-3 | |

| Record name | 4-(methoxymethyl)-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of aniline derivatives, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide under specific conditions . The methoxymethyl group can be introduced via electrochemical methoxymethylation of alcohols and phenols .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The electrochemical methoxymethylation process can also be scaled up for industrial applications, providing a green and cost-effective method for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group, using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products:

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(methoxymethyl)-3-(trifluoromethyl)aniline is as a substrate in organic synthesis. It serves as a building block for various chemical reactions, particularly those involving amine and aniline derivatives. The compound is instrumental in:

- Synthesis of Bicyclic Heterocycles : It is utilized to synthesize substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. These structures are significant in medicinal chemistry due to their biological activities .

- Intermediate for Pesticides : The compound acts as an intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides, which are effective pesticides. Its ability to incorporate trifluoromethyl groups into pesticide formulations enhances their efficacy .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates has been shown to improve pharmacological properties, including metabolic stability and lipophilicity. Research indicates that:

- Antitumor Activity : Compounds derived from this compound have demonstrated significant antitumor activity against various cancer cell lines, making them potential candidates for developing new anticancer therapies .

- Antiviral Properties : The compound's derivatives have also shown promise in antiviral applications, indicating its versatility in pharmaceutical research .

Case Studies

Several studies highlight the compound's applications in synthesizing biologically active molecules:

- Synthesis of Quinobenzothiazinium Compounds : A study demonstrated the successful synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium chloride from 4-(trifluoromethyl)aniline. This compound exhibited antiproliferative activity against pancreatic cancer cell lines, showcasing the potential therapeutic applications of derivatives derived from this compound .

- Preparation of Pesticides : Research on the synthesis of trifluoromethyl-containing phthalic acid diamides highlighted the utility of this compound as an intermediate. The resulting products showed effective insecticidal properties, further emphasizing its relevance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 393-15-7

- Formula: C₈H₈F₃NO

- Molecular Weight : 191.15 g/mol

- Synonyms: 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole .

- Structure : Features a trifluoromethyl (-CF₃) group at position 3 and a methoxymethyl (-CH₂OCH₃) group at position 4 on the aniline ring .

Applications :

A fluorinated building block used in organic synthesis and drug discovery, valued for its electron-withdrawing (-CF₃) and electron-donating (-OCH₃) substituents, which modulate reactivity and pharmacokinetic properties .

Crystallography :

Orthorhombic crystal system (space group Pbca), with lattice parameters a = 5.4140 Å, b = 14.880 Å, c = 21.304 Å .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular Properties of Trifluoromethyl-Substituted Anilines

Key Observations :

Key Observations :

- The position of the CF₃ group critically impacts bioactivity. Para-substituted derivatives (e.g., 4-CF₃) often outperform meta-substituted analogs (e.g., 3-CF₃) in antiproliferative assays .

- The target compound’s methoxymethyl group may mitigate toxicity or improve bioavailability compared to nitro- or chloro-substituted analogs (e.g., 5-chloro-2-nitro-4-CF₃aniline) .

Biological Activity

4-(Methoxymethyl)-3-(trifluoromethyl)aniline, also known as 4-methoxy-3-trifluoromethylaniline, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₈F₃N₁O

- CAS Number : 393-15-7

The presence of a trifluoromethyl group at the 3-position and a methoxymethyl group at the 4-position enhances its lipophilicity and biological activity.

Synthesis

This compound can be synthesized through various methods, including:

- Nitration of Aniline Derivatives : Starting from aniline, nitration can introduce the trifluoromethyl group.

- Methylation Reactions : Subsequent methylation can yield the methoxymethyl group.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds with similar structures have shown antiproliferative effects against various cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells. The IC₅₀ values of these compounds ranged from 22.4 μM to 44.4 μM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 8 | PACA2 | 22.4 |

| Doxorubicin | PACA2 | 52.1 |

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 0.03125 μg/mL for some derivatives .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | <0.03125 |

| Staphylococcus aureus | <0.25 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing microtubule-targeting agents .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of aniline derivatives, it was found that compounds with trifluoromethyl substitutions demonstrated enhanced antiproliferative effects on HeLa cells, leading to significant G2/M phase accumulation and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A recent investigation into the antibacterial properties of fluorinated anilines highlighted their effectiveness against multidrug-resistant strains of Staphylococcus aureus, with particular emphasis on structural modifications that enhance their potency against Gram-positive bacteria .

Q & A

Q. How can researchers identify and quantify metabolites of this compound in biological systems?

- Methodology : Employ LC-MS/MS with multiple reaction monitoring (MRM). For example, transitions like m/z 236 → 190 (loss of methoxymethyl group) can be tracked. Use isotopically labeled internal standards (e.g., C-aniline) for quantification .

- Validation : Compare fragmentation patterns with synthetic standards and computational predictions (e.g., Mass Frontier software) .

Q. What strategies are effective for studying its binding affinity to tubulin or other biological targets?

- Experimental Design : Use fluorescence polarization assays with purified tubulin. Competitive binding studies against known inhibitors (e.g., dinitroaniline derivatives) can determine IC. Molecular docking (AutoDock Vina) models interactions at the nitroaniline-binding site of α-tubulin .

- Contradiction Analysis : Address discrepancies in binding data by varying assay conditions (e.g., GTP concentration, pH) .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Compare reaction rates in aprotic (DMF, THF) vs. protic (EtOH, HO) solvents. Kinetic studies (UV-Vis monitoring at 254 nm) reveal solvent effects on intermediates.

- Case Study : In 1,4-dioxane (ε = 2.2), the methoxymethyl group remains stable, while in DMSO (ε = 47), partial demethylation may occur .

Q. What advanced spectroscopic techniques resolve ambiguities in regiochemical assignments?

- Techniques : Use F NMR to distinguish CF environments (δ -60 to -65 ppm). 2D NOESY identifies spatial proximity between methoxymethyl and aromatic protons. High-resolution MS (HRMS) confirms fragment ions .

Q. How should researchers address contradictory data in published synthetic protocols (e.g., yield variations)?

- Troubleshooting : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use Design of Experiments (DoE) to isolate variables (temperature, catalyst loading).

- Example : A reported 82% yield vs. lower yields may stem from incomplete deprotection—validate via IR (absence of Boc carbonyl at ~1680 cm) .

Q. What computational methods predict the compound’s interactions with enzymes or receptors?

- Approach : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability. Quantum mechanics (QM) calculations (DFT, B3LYP/6-31G*) optimize ground-state geometries for docking studies .

- Validation : Compare computational binding energies with experimental ITC (isothermal titration calorimetry) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.